Technical Guide: Solubility Profiling and Thermodynamic Analysis of 3-Bromo-2-pyridinecarbohydrazide
Technical Guide: Solubility Profiling and Thermodynamic Analysis of 3-Bromo-2-pyridinecarbohydrazide
Abstract
This technical guide provides a comprehensive framework for the solubility profiling of 3-Bromo-2-pyridinecarbohydrazide , a critical intermediate in the synthesis of bioactive heterocyclic compounds. In the absence of extensive public thermodynamic datasets for this specific isomer, this guide synthesizes structural predictive modeling with rigorous experimental protocols. It details the physicochemical basis of its solubility, provides step-by-step methodologies for precise solubility determination (Laser Monitoring and Shake-Flask methods), and outlines the thermodynamic modeling (Apelblat and van’t Hoff) required to optimize recrystallization and formulation processes.
Chemical Identity and Solubility Prediction
Structural Analysis & Physicochemical Properties
The solubility behavior of 3-Bromo-2-pyridinecarbohydrazide is governed by the interplay between its polar hydrazide moiety, the pyridine ring, and the lipophilic/electron-withdrawing bromine substituent.
-
Hydrazide Group (
): Acts as both a hydrogen bond donor (2 sites) and acceptor (2 sites). This dictates high solubility in polar protic solvents (Methanol, Ethanol) and polar aprotic solvents (DMSO, DMF). -
Pyridine Ring: Contributes to
stacking interactions, which can increase crystal lattice energy and reduce solubility in non-polar solvents. -
3-Bromo Substituent: The bromine atom at the ortho position to the hydrazide (relative to the pyridine nitrogen) introduces steric bulk and increases lipophilicity compared to the parent picolinohydrazide. This typically lowers solubility in water while slightly enhancing solubility in chlorinated solvents (e.g., Dichloromethane) compared to the non-brominated analog.
| Property | Description |
| IUPAC Name | 3-Bromo-pyridine-2-carbohydrazide |
| Molecular Formula | |
| Molecular Weight | 216.04 g/mol |
| Key Functional Groups | Pyridine (aromatic), Hydrazide (polar), Bromide (halogen) |
| Predicted LogP | ~0.5 - 1.2 (Moderate Lipophilicity) |
Predicted Solubility Profile
Based on the "Like Dissolves Like" principle and data from structurally related pyridinecarbohydrazides (e.g., Isoniazid, Picolinohydrazide) [1, 2], the expected solubility profile is:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |
| Polar Aprotic | DMSO, DMF, DMAc | High | Strong dipole-dipole interactions; disruption of crystal lattice H-bonds. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Hydrogen bonding solvation. Solubility increases significantly with temperature (ideal for recrystallization). |
| Chlorinated | Chloroform, DCM | Low-Moderate | Weak H-bonding; dispersion forces with Br-substituent. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble/Trace | Lack of specific solvation interactions to overcome lattice energy. |
| Aqueous | Water | Low-Moderate | Soluble, but reduced by the hydrophobic Br-group compared to Isoniazid. |
Experimental Protocols for Solubility Determination
To obtain precise thermodynamic data, researchers should employ one of the following self-validating protocols.
Method A: Laser Monitoring Observation Technique (Dynamic)
This method is preferred for generating polythermal solubility curves quickly with high accuracy. It minimizes solvent usage and eliminates sampling errors associated with filtration.
Apparatus:
-
Jacketed glass vessel (50-100 mL) with temperature control (
K). -
Laser monitoring system (transmissivity detector).
-
Precision balance (
g).
Protocol:
-
Preparation: Weigh a precise mass of solvent (
) into the vessel. -
Solute Addition: Add a known mass of 3-Bromo-2-pyridinecarbohydrazide (
). -
Dissolution: Heat the mixture slowly (< 2 K/min) with constant stirring.
-
Detection: Monitor the laser intensity passing through the solution.
-
State 1 (Turbid): Laser scattered/blocked by undissolved solid.
-
State 2 (Clear): Sharp increase in transmission indicates complete dissolution.
-
-
Recording: Record the temperature (
) at the inflection point of the transmission curve. -
Iteration: Add more solute to the same vessel and repeat to find the next equilibrium temperature.
Figure 1: Workflow for the Laser Monitoring Solubility Determination Method.
Method B: Isothermal Saturation (Shake-Flask)
The "Gold Standard" for static equilibrium measurements.
-
Saturation: Add excess 3-Bromo-2-pyridinecarbohydrazide to the solvent in a sealed vial.
-
Equilibration: Place in a thermostatic shaker at fixed temperature
for 24-48 hours. -
Sampling: Stop agitation and allow solids to settle (2-4 hours).
-
Filtration: Filter the supernatant using a syringe filter (0.45
, pre-heated to to prevent precipitation). -
Quantification: Evaporate solvent and weigh the residue (Gravimetric) or analyze via HPLC (Chromatographic).
Thermodynamic Modeling & Analysis
Once experimental data (mole fraction solubility,
Modified Apelblat Equation
Used to correlate solubility with temperature. It provides excellent empirical fitting for pyridine derivatives [3].
- : Mole fraction solubility.
- : Absolute temperature (K).[1]
- : Empirical model parameters derived via regression analysis.
van't Hoff Analysis
Used to calculate the dissolution enthalpy (
-
Plot:
vs. . -
Slope:
(Indicates if dissolution is endothermic or exothermic). -
Intercept:
(Indicates disorder change).
Interpretation Guide:
-
Positive
: Endothermic dissolution. Solubility increases with temperature (Typical for this class of compounds). -
Positive
: Entropy driven process.
Figure 2: Logical framework for converting raw solubility data into thermodynamic insights.
Process Application: Recrystallization Strategy
For 3-Bromo-2-pyridinecarbohydrazide, the primary goal of solubility profiling is often purification.
Solvent Selection Logic
-
Ideal Solvent: Ethanol or Methanol.
-
Reasoning: These solvents typically show a steep solubility curve (low solubility at 273 K, high at 330 K), allowing for high recovery yields upon cooling.
-
-
Anti-Solvent Method:
-
Dissolve in DMSO (high solubility)
Add Water (anti-solvent). -
Note: This method may yield smaller particle sizes but risks occluding solvent.
-
Comparative Reference Data (Structurally Related)
While specific values for the 3-bromo isomer must be determined experimentally, the parent compound Pyridine-2-carbohydrazide exhibits the following trends, which serve as a baseline [2]:
| Solvent | Solubility Trend (298 K) | Temperature Sensitivity |
| Methanol | Soluble | High |
| Ethanol | Moderately Soluble | High (Best for crystallization) |
| Acetone | Low | Moderate |
| Toluene | Insoluble | Low |
Note: The 3-Bromo substituent will likely shift these values lower (reduced solubility) due to increased molecular weight and hydrophobicity.
References
- Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press.
-
ChemicalBook. (2024). Properties of Pyridine-2-carboxylic acid hydrazide (CAS 1452-63-7). Link
- Wang, J., et al. (2018). "Thermodynamic models for determination of the solubility of 3-nitrosalicylic acid in different solvents." Journal of Molecular Liquids.
-
PubChem. (2025).[2][3][4] Compound Summary: 3-Bromopyridine-2-carboxylic acid.[4][5] National Library of Medicine. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 16414231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-2-hydroxypyridine | C5H4BrNO | CID 818549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromopyridine-2-carboxylic Acid | C6H4BrNO2 | CID 2050129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromo-2-pyridinecarboxaldehyde | 405174-97-2 [chemicalbook.com]
